molecular formula C21H41N4O5P B15184158 Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester CAS No. 101491-54-7

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester

Cat. No.: B15184158
CAS No.: 101491-54-7
M. Wt: 460.5 g/mol
InChI Key: ONXLPVFDIYGHNT-UHFFFAOYSA-N
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Description

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aziridinyl and phosphinyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)-, 2-((1-methoxy-2,2,6,6-tetramethyl-4-piperidyl)oxy)ethyl ester
  • This compound

Uniqueness

The unique combination of aziridinyl, phosphinyl, and piperidyl groups in this compound distinguishes it from other similar compounds.

Properties

CAS No.

101491-54-7

Molecular Formula

C21H41N4O5P

Molecular Weight

460.5 g/mol

IUPAC Name

2-(1-methoxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate

InChI

InChI=1S/C21H41N4O5P/c1-18(2)12-16(13-19(3,4)25(18)28-9)29-10-11-30-17(26)22-31(27,23-14-20(23,5)6)24-15-21(24,7)8/h16H,10-15H2,1-9H3,(H,22,26,27)

InChI Key

ONXLPVFDIYGHNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC)(C)C)OCCOC(=O)NP(=O)(N2CC2(C)C)N3CC3(C)C)C

Origin of Product

United States

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